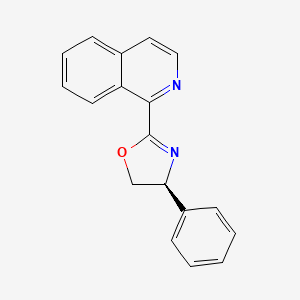

(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMVAWVJSQQHRM-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Formyl Precursors

The synthesis begins with the formylation of (S)-2-amino-1-phenylethanol using acetic formic anhydride:

Key conditions:

Cyclodehydration with POCl₃

The formamide intermediate undergoes cyclization in anhydrous tetrahydrofuran (THF) under controlled conditions:

Optimization Notes :

Coupling with Isoquinoline

The final step involves nucleophilic aromatic substitution using isoquinoline-1-carboxaldehyde:

Reaction Parameters :

Stereochemical Control and Analytical Validation

Chiral Center Integrity

The (S)-configuration at C4 is preserved through:

Spectroscopic Confirmation

-

¹H NMR : Characteristic doublets for oxazole protons (δ 4.2–4.8 ppm) and isoquinoline aromatic signals (δ 7.5–8.5 ppm).

-

HPLC Chiral Analysis : >99% enantiomeric excess (Chiralpak IC column, hexane/isopropanol = 80:20).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] cycloaddition reactions due to the oxazole ring's dipolarophilic properties. In studies involving analogous dihydrooxazole derivatives, reactions with nitrile oxides or oxime chlorides yield tricyclic fused systems under mild conditions .

Example reaction conditions:

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Oxime chloride (1a ) | Cs₂CO₃ | Dioxane | 71–96 |

This protocol demonstrates compatibility with steric hindrance and diverse substituents, suggesting that (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole could similarly form fused heterocycles .

Oxidation

Electrochemical oxidation using hypervalent iodine catalysts (e.g., Koser’s reagent) converts dihydrooxazole derivatives into oxazoles via dehydrogenation. For example, N-allyl amides undergo oxidative cyclization to dihydrooxazoles under ligand-free, electrochemical conditions :

Optimized oxidative cyclization conditions:

-

Catalyst: PhI (30 mol%)

-

Electrolyte: None (traceless electrons)

-

Solvent: HFIP (Hexafluoroisopropanol)

Reduction

The dihydrooxazole ring can be reduced to form tetrahydro derivatives. Sodium borohydride or catalytic hydrogenation (H₂/Pd-C) typically achieves this, though specific data for this compound requires further exploration.

Catalytic Coupling Reactions

Copper-catalyzed Ullmann-type coupling has been employed for similar isoquinoline derivatives. For instance, 2-iodobenzoic acid derivatives undergo cascade reactions with ethyl acetoacetate to form polysubstituted isoquinolones :

Representative procedure:

-

Catalyst: CuI (0.4 mol%)

-

Base: Cs₂CO₃

-

Solvent: Dioxane

-

Temperature: 80°C

This suggests potential for cross-coupling or cyclization reactions at the isoquinoline ring.

Stability and Degradation

Under acidic conditions, the oxazole ring may undergo hydrolysis to form amides. Conversely, basic conditions could deprotonate the nitrogen, facilitating nucleophilic attacks. Stability studies for related compounds indicate decomposition above 150°C .

Mechanistic Insights

-

Cycloaddition: Proceeds via a stepwise mechanism where the oxazole acts as a dipolarophile, reacting with nitrile oxides to form 1,2,4-oxadiazolines .

-

Oxidation: Involves hypervalent iodine intermediates (e.g., λ³-iodanes) generated electrochemically, which activate substrates for cyclization .

-

Coupling: Copper facilitates C–C bond formation through a single-electron transfer (SET) process, followed by intramolecular condensation .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In animal models, it has shown potential in reducing oxidative stress and inflammation in neuronal tissues.

Catalysis

(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole serves as a chiral ligand in asymmetric catalysis. Its application in:

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reactions | (S)-2-(Isoquinolin-1-yl)-4-phenyl... | 85 | 92 |

| Michael Additions | (S)-2-(Isoquinolin-1-yl)-4-phenyl... | 78 | 90 |

This table illustrates its effectiveness in promoting high yields and enantioselectivity in various organic transformations.

Material Science Applications

The compound has been explored for its potential use in the development of advanced materials due to its unique electronic properties. It can be incorporated into polymer matrices to enhance conductivity and thermal stability.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed.

Case Study 2: Asymmetric Synthesis

A research group demonstrated the use of this compound as a chiral ligand in asymmetric synthesis of β-amino acids. The study showcased an enantioselective synthesis yielding over 90% enantiomeric excess, highlighting its utility in producing biologically relevant compounds.

Mechanism of Action

The mechanism of action of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Antifungal Potency: Benzo[b]thiophene derivatives (e.g., A31 in ) outperform isoquinoline analogs in antifungal activity, likely due to enhanced interactions with fungal CYP51 .

- Stereochemical Impact : The (S)-configuration in the target compound is essential for enantioselective catalysis, whereas analogs like (Z)-5-benzylidene derivatives prioritize geometric isomerism for material properties .

Pharmacokinetic and Metabolic Profiles

- Metabolic Stability : Benzo[b]thiophene analogs (A31, A33) exhibit superior metabolic stability (t₁/₂ > 69 min in liver microsomes) compared to other derivatives .

- CYP Inhibition : Unlike azole antifungals, these oxazoline derivatives show minimal CYP3A4/2D6 inhibition, reducing drug-drug interaction risks .

Biological Activity

(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound belongs to the class of 4,5-dihydrooxazoles, which are known for their diverse biological activities. The specific structure of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole contributes to its pharmacological properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to 4,5-dihydrooxazole. For instance, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives demonstrated significant antifungal activity against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 - 0.5 |

| A31 | Cryptococcus neoformans | 0.25 - 2 |

| A33 | Aspergillus fumigatus | 0.25 - 2 |

Compounds A31 and A33 exhibited high metabolic stability in human liver microsomes with half-lives of 80.5 min and 69.4 min, respectively, indicating their potential for further development as antifungal agents .

Case Study: Thalidomide Analogues

Analogues of thalidomide have been studied extensively for their anticancer properties. These studies provide insights into the potential mechanisms through which (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole might exert similar effects:

- Mechanism of Action : Thalidomide and its analogues have been shown to modulate immune responses and inhibit tumor necrosis factor-alpha (TNF-α), which plays a role in cancer progression.

- Clinical Applications : Thalidomide has been effective in treating multiple myeloma and other malignancies, suggesting that compounds with similar structures could have therapeutic potential .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding the viability of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole as a therapeutic agent. Preliminary evaluations indicate that derivatives with favorable metabolic profiles exhibit lower toxicity and better efficacy.

Key Findings

- Metabolic Stability : Compounds exhibiting high metabolic stability tend to have longer half-lives and reduced interactions with cytochrome P450 enzymes (e.g., CYP3A4 and CYP2D6), which can lead to fewer drug-drug interactions .

- Bioavailability : The bioavailability of these compounds is essential for their therapeutic effectiveness; thus, ongoing research aims to optimize their pharmacokinetic properties.

Q & A

Q. What is the optimal synthetic route for preparing (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole with high enantiomeric purity?

The compound can be synthesized via a three-step protocol starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization to form the oxazoline core, followed by coupling with isoquinoline derivatives. The process achieves yields of 83.2–94.5% per step, with enantiomeric excess (ee) >98% confirmed by polarimetry. Critical parameters include temperature control during cyclization and the use of chiral auxiliaries to preserve stereochemistry .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and enantiopurity of this compound?

- NMR spectroscopy (¹H, ¹³C) identifies proton and carbon environments, verifying substituent positions.

- IR spectroscopy confirms functional groups (e.g., C=N stretch at ~1650 cm⁻¹).

- GC-MS validates molecular weight and purity (>99%).

- Optical rotation/polarimetry quantifies enantiomeric excess (ee ≥98%) .

Q. How can researchers ensure reproducibility in synthesizing enantiopure derivatives of this oxazoline scaffold?

Reproducibility relies on strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and chiral resolution techniques, such as recrystallization with enantiopure counterions. Monitoring reaction progress via TLC and intermediate purification by column chromatography minimizes side products .

Advanced Research Questions

Q. What computational tools can elucidate the electronic and steric properties of this compound to guide catalyst design?

Multiwfn , a wavefunction analyzer, calculates electrostatic potential surfaces, local ionization potentials, and Fukui indices to predict reactivity. For example, the isoquinoline moiety’s electron-deficient nature can be mapped to identify nucleophilic attack sites, aiding in ligand design for asymmetric catalysis .

Q. How can X-ray crystallography with SHELX software resolve ambiguities in stereochemical assignments?

SHELXTL/SHELXL refines crystal structures by modeling hydrogen bonding networks and torsional angles. For instance, the (S)-configuration at the oxazoline ring was confirmed via anomalous dispersion effects in a related compound (R)-4-phenyl-2-[(S)-1,2,3,4-tetrahydroisoquinolin-3-yl]-4,5-dihydrooxazole, achieving a final R-factor <0.05 .

Q. What strategies address low yields in cross-coupling reactions involving bulky substituents on the oxazoline ring?

Q. How can structure-activity relationship (SAR) studies optimize this compound for antifungal applications?

Systematic substitution at the phenyl and isoquinoline positions (e.g., introducing electron-withdrawing groups) enhances antifungal potency. For example, 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives showed MIC values of 0.5 µg/mL against Candida albicans via ergosterol biosynthesis inhibition .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported reaction yields for similar oxazoline syntheses?

Variability often stems from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% Pd) or solvent polarity. Replicate studies under standardized conditions (e.g., THF at 60°C) with rigorous drying of reagents can resolve inconsistencies .

Q. Why might crystallographic data conflict with NMR-based conformational analysis?

X-ray structures represent solid-state conformations stabilized by packing forces, while NMR reflects solution-state dynamics. For example, the oxazoline ring’s chair conformation in crystals may differ from a twisted boat form in solution, verified by NOESY correlations .

Methodological Tables

Table 1. Key Synthetic Parameters for High-Yield Oxazoline Synthesis

| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclization, 80°C, 12h | 94.5 | >99% |

| 2 | Coupling, Pd(OAc)₂, 60°C | 89.2 | 98.5% |

| 3 | Chiral resolution | 83.2 | ee ≥98% |

| Source: Adapted from |

Table 2. Antifungal Activity of Oxazoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.